molecular formula C8H5F12NO2 B13416963 3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol

3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol

Cat. No.: B13416963
M. Wt: 375.11 g/mol
InChI Key: QRJSXSHZYLHPBD-UHFFFAOYSA-N
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Description

3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol is a unique compound characterized by its oxazolidin-4-ol core and the presence of multiple trifluoromethyl groups

Preparation Methods

The synthesis of 3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a suitable oxazolidinone derivative with trifluoromethylating agents. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the successful introduction of trifluoromethyl groups.

Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazolidin-4-ol derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its trifluoromethyl groups can enhance the compound’s stability and bioavailability.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its unique structure may offer advantages in terms of selectivity and potency.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, leading to the modulation of their activity. The oxazolidin-4-ol core can participate in hydrogen bonding and other interactions, further contributing to the compound’s effects.

Comparison with Similar Compounds

3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol can be compared with other similar compounds, such as:

    2,2,5,5-Tetrakis(trifluoromethyl)oxazolidin-4-one: This compound lacks the methyl group at the 3-position, which can affect its reactivity and applications.

    3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-one:

Properties

Molecular Formula

C8H5F12NO2

Molecular Weight

375.11 g/mol

IUPAC Name

3-methyl-2,2,5,5-tetrakis(trifluoromethyl)-1,3-oxazolidin-4-ol

InChI

InChI=1S/C8H5F12NO2/c1-21-2(22)3(5(9,10)11,6(12,13)14)23-4(21,7(15,16)17)8(18,19)20/h2,22H,1H3

InChI Key

QRJSXSHZYLHPBD-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(OC1(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

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